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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic phenol, 3-
propoxyphenol, and its common precursor, resorcinol. Understanding the distinct spectral
characteristics of these compounds is crucial for monitoring reaction progress, confirming
product identity, and ensuring purity in synthetic applications, particularly in the development of
novel pharmaceutical agents. This document summarizes key quantitative data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for
resorcinol and 3-propoxyphenol. Data for 3-propoxyphenol is based on typical values for
related compounds and theoretical predictions due to the limited availability of published
experimental spectra.

Table 1: *H NMR Spectroscopic Data (Solvent: DMSO-ds)
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Compound Chemical Shift Multiplicity Integration Assignment
(3) [ppm]

Resorcinol 9.15[1] s 2H Ar-OH

6.93[1] t 1H Ar-H

6.22[1] d 2H Ar-H

6.21[1] t 1H Ar-H

3-Propoxyphenol  ~9.0 s 1H Ar-OH

~7.1 t 1H Ar-H

~6.5 m 3H Ar-H

~3.9 t 2H -OCHa2-

~1.7 sextet 2H -CH2-

~0.9 t 3H -CHs

Table 2: 13C NMR Spectroscopic Data (Solvent: DMSO-ds)
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Compound Chemical Shift (6) [ppm] Assignment
Resorcinol 158.8 C-OH
130.4 Ar-CH

106.8 Ar-CH

102.5 Ar-CH

3-Propoxyphenol ~159 C-OPr
~158 C-OH

~130 Ar-CH

~108 Ar-CH

~107 Ar-CH

~102 Ar-CH

~69 -OCHz-

~22 -CH2-

~10 -CHs

Table 3: IR Spectroscopic Data (KBr Pellet)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Validation & Comparative

Check Availability & Pricing

Compound Wavenumber (cm~—?) Functional Group
Resorcinol 3261 (broad)[2] O-H stretch

1609[2] C=C aromatic stretch

387, 460[3] O-H torsional vibrations

3-Propoxyphenol ~3300 (broad) O-H stretch

~3050 C-H aromatic stretch
~2960, 2870 C-H aliphatic stretch
~1600, 1480 C=C aromatic stretch
~1250 C-O ether stretch
~1150 C-O alcohol stretch

Table 4: Mass Spectrometry Data (Electron lonization)

Compound Key m/z values Fragmentation Pattern
Molecular ion peak is
) prominent. Fragmentation
Resorcinol 110 (M¥), 82, 81, 53, 39[4]

involves cleavage of the

benzene ring.[4]

3-Propoxyphenol

152 (M+), 110, 81, 43

Prominent molecular ion. Loss
of propene (M-42) to give a
fragment at m/z 110
(resorcinol). Alpha-cleavage of

the propyl group.

Table 5: UV-Vis Spectroscopic Data (in Ethanol)
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Compound Amax (nm) Molar Absorptivity ()
Resorcinol 220, 276[5] log € = 3.79, 3.33[5]
3-Propoxyphenol ~275 Not available

Experimental Protocols

Synthesis of 3-Propoxyphenol from Resorcinol
(Williamson Ether Synthesis)

This protocol describes the synthesis of 3-propoxyphenol via the Williamson ether synthesis,
a classic and reliable method for forming ethers.[6]

Materials:

Resorcinol

e 1-Bromopropane

e Sodium hydroxide (NaOH)

o Ethanol (anhydrous)

o Diethyl ether

» Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate (MgSOQOa)

¢ Round-bottom flask

o Reflux condenser

e Separatory funnel

Rotary evaporator

Procedure:
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In a round-bottom flask, dissolve resorcinol (1.0 eq.) in anhydrous ethanol.

Add a solution of sodium hydroxide (1.0 eq.) in ethanol to the flask to form the sodium
resorcinolate salt.

To the stirred solution, add 1-bromopropane (1.0 eq.) dropwise.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and remove the ethanol
using a rotary evaporator.

Dissolve the residue in diethyl ether and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 3-propoxyphenol.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated
dimethyl sulfoxide (DMSO-de).

Acquisition: Acquire *H and *3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

. Infrared (IR) Spectroscopy:

Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide
(KBr) powder and press into a thin, transparent pellet.

Acquisition: Record the FTIR spectrum over a range of 4000-400 cm~1,

. Mass Spectrometry (MS):
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o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas
chromatography (GC).

e Analysis: Obtain the electron ionization (EI) mass spectrum.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

o Sample Preparation: Prepare a dilute solution of the sample in ethanol of a known
concentration.

e Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm using a
spectrophotometer.

Synthetic Pathway and Logic

The synthesis of 3-propoxyphenol from resorcinol follows a straightforward Williamson ether
synthesis pathway. The key logical steps are the deprotonation of one of the hydroxyl groups of
resorcinol to form a nucleophilic phenoxide, followed by the nucleophilic attack of this
phenoxide on the electrophilic carbon of 1-bromopropane.

Reactants h Reaction

Deprotonation Forms Nucleophile
_ (NaOH, Ethanol) =kSN2 Attack
A
1-Bromopropane

AN J

Product

3-Propoxyphenol

Click to download full resolution via product page

Caption: Synthetic pathway for 3-propoxyphenol.

Experimental Workflow
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The overall workflow for the synthesis and characterization of 3-propoxyphenol is a standard
procedure in synthetic organic chemistry, involving reaction setup, monitoring, workup,
purification, and spectroscopic confirmation of the final product.

Reaction Setup:
Resorcinol, NaOH, 1-Bromopropane in Ethanol

(Reﬂux (4-6h))
(Monitor by TLC)

eaction Complete

Aqueous Workup
(Ether Extraction)

(Column Chromatograph}a

:

Spectroscopic Characterization
(NMR, IR, MS, UV-Vis)
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Caption: Experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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